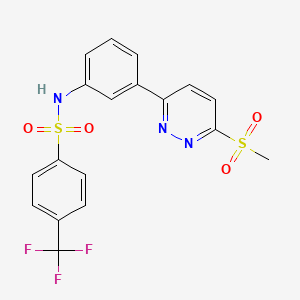

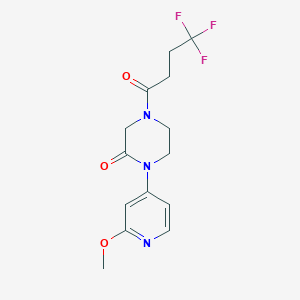

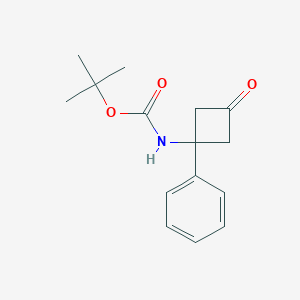

![molecular formula C14H9Cl3O3S B2857480 2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone CAS No. 339108-30-4](/img/structure/B2857480.png)

2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone”, related compounds have been synthesized using various methods . For example, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids .Applications De Recherche Scientifique

Synthesis and Polymer Applications

Several studies have investigated the synthesis and properties of new sulfonated polyphenylene derivatives, which were synthesized through high yield nickel-catalyzed coupling polymerization. These derivatives are noted for their organosolubility and thermal stability, with temperatures of 5% weight loss above 480°C. Sulfonation introduced sulfonic acid moieties, aiming to improve ion exchange capacities, water absorption capacities, and proton conductivities, although challenges in film formation were observed. These materials demonstrate potential for applications in proton exchange membranes (Ghassemi & Mcgrath, 2004).

Catalysis and Chemical Synthesis

Research on the synthesis of functional aromatic multisulfonyl chlorides, including those containing acetophenone and sulfonyl chloride groups, outlines a sequence of reactions leading to the production of these compounds. These building blocks are crucial for the preparation of dendritic and other complex organic molecules, highlighting their role in advancing synthetic strategies in organic chemistry (Percec et al., 2001).

Nanomaterials and Catalysis

A novel nanosized N-sulfonated Brönsted acidic catalyst was developed and efficiently used for promoting the one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research underscores the catalyst's reusability and its potential in facilitating organic syntheses, offering a pathway to efficient and environmentally friendly chemical processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

Environmental Applications

The design and synthesis of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water present an environmentally friendly approach. This work showcases the development of novel polymeric materials with high adsorption capacities, tailored through an environmentally conscious fabrication process. The resins exhibit strong resistance against natural organic matter and inorganic ions, demonstrating their utility in water purification technologies (Zhou et al., 2018).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-1-(2,4-dichlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O3S/c15-9-1-4-11(5-2-9)21(19,20)8-14(18)12-6-3-10(16)7-13(12)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKQJNCAUIZAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

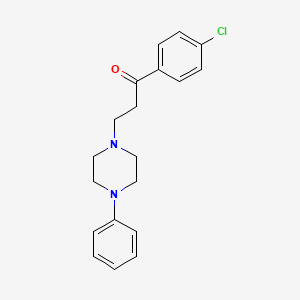

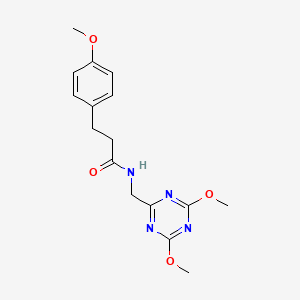

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)

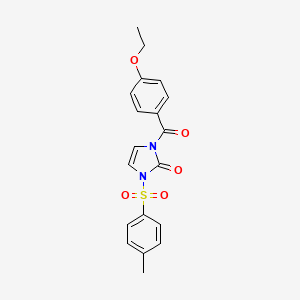

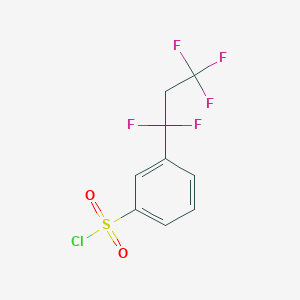

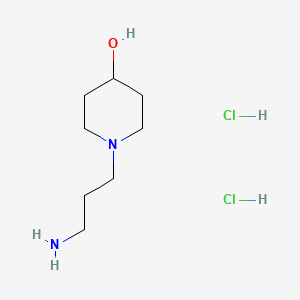

![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)

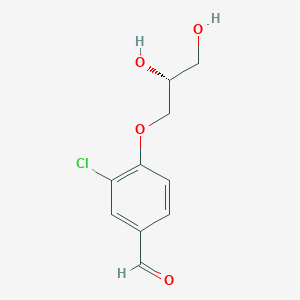

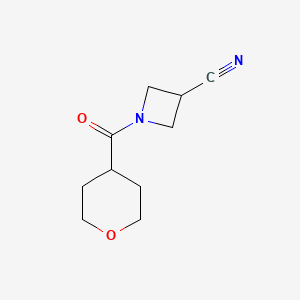

![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)

![Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2857416.png)